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Compound of Interest

Compound Name: R(+)-Methylindazone

Cat. No.: B1663522 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited direct safety and toxicity data for R(+)-Methylindazone is publicly

available. This guide summarizes the known information and provides a comprehensive

analysis of structurally related indazole derivatives to infer a potential safety and toxicity profile.

This information is intended for research and drug development professionals and should be

interpreted with caution.

Introduction to R(+)-Methylindazone
R(+)-Methylindazone, also known as R(+)-IAA-94, is a potent blocker of epithelial chloride

channels.[1] It is the R-enantiomer of the indanyloxyacetic acid derivative IAA-94. Due to its

specific mechanism of action, it has been utilized as a research tool to investigate the function

and dynamics of chloride channels.[1] Additionally, R(+)-Methylindazone has been identified

as an inhibitor of the Nef-sdAb19 (single-domain antibody) interaction, binding to the negative

factor (Nef) protein.[1]

Direct Safety and Handling Information for R(+)-
Methylindazone
As a chemical used for research purposes, the primary safety information available pertains to

laboratory handling and storage.
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2.1 Handling Precautions: Standard laboratory precautions should be observed when handling

R(+)-Methylindazone. This includes avoiding inhalation, and contact with skin and eyes, and

preventing the formation of dust and aerosols. Use in a well-ventilated area is recommended.

2.2 Storage: For long-term stability, R(+)-Methylindazone should be stored at -80°C for up to

two years or -20°C for one year.[1]

Inferred Safety and Toxicity Profile from Structurally
Related Indazole Derivatives
Given the scarcity of direct toxicological data on R(+)-Methylindazone, this section provides

an in-depth analysis of the safety and toxicity profiles of structurally related indazole

derivatives: Lonidamine, Gamendazole, and H2-Gamendazole. These compounds share the

core indazole structure and provide valuable insights into the potential toxicities that may be

associated with this chemical class.

3.1 Lonidamine: An Anticancer Agent

Lonidamine is an indazole-3-carboxylic acid derivative with antineoplastic properties.[2] Its

mechanism of action involves the inhibition of cellular energy metabolism, specifically targeting

the mitochondria of cancer cells.[3][4]

3.1.1 Clinical Safety and Tolerability of Lonidamine

Lonidamine exhibits an unusual toxicity profile, distinct from conventional cytotoxic agents. It is

notably devoid of common side effects like myelosuppression, stomatitis, alopecia, and

significant renal, hepatic, or cardiac toxicity.[5] However, it is associated with a unique set of

adverse effects.
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Adverse Effect
Dosage (as single

agent)
Severity/Note References

Myalgia (Muscle Pain) 300-900 mg/day

Dose-limiting toxicity,

also reported at 300-

400 mg/m². Can range

from mild discomfort

to severe pain.

[5][6]

Testicular Pain 300-900 mg/day
A frequently reported

side effect.
[5][6]

Asthenia

(Weakness/Fatigue)
300-900 mg/day

Related to its

mechanism of

targeting cellular

energy production.

[3][5]

Gastrointestinal

Discomfort
Not specified

Includes nausea,

vomiting, and gastric

pain.

[3][5]

Ototoxicity 300-900 mg/day

Hearing-related side

effects have been

observed.

[5]

Drowsiness 300-900 mg/day
Central nervous

system effect.
[5]

Hyperesthesia &

Photophobia
Not specified

Increased sensitivity

to stimuli and light

have been reported.

[5]

Liver Toxicity > 400 mg/m²

(intravenous)

Elevated liver

enzymes indicating

potential liver damage

have been observed.

Regular monitoring of

liver function is

recommended. Signs

of acute hepatic

[3][6]
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toxicity at higher IV

doses.

Alterations in Blood

Counts
Not specified

Anemia has been

reported in some

patients.

[3]

3.2 Gamendazole and H2-Gamendazole: Male Contraceptive and Polycystic Kidney Disease

Research

Gamendazole and its analog, H2-Gamendazole, are indazole derivatives that have been

investigated for their potential as non-hormonal male contraceptives and for the treatment of

polycystic kidney disease (PKD).[7][8]

3.2.1 Preclinical Toxicity of Gamendazole and H2-Gamendazole

Compound Finding Species Dosage References

Gamendazole

100% infertility

rate. Reversible

in 4 out of 7

animals.

Rat (male)
6 mg/kg (single

oral dose)
[8]

Gamendazole

100% fertility

returned in 4 out

of 6 animals that

became infertile.

Rat (male)
3 mg/kg (single

oral dose)
[8]

H2-

Gamendazole

Mortality in 3 out

of 5 animals.
Rat 200 mg/kg [9][10]

H2-

Gamendazole

Significantly

reduced cystic

index, kidney

size, and blood

urea nitrogen;

prolonged

survival in a PKD

model.

Mouse Not specified [7]
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3.2.2 Reproductive Toxicity

The primary target of toxicity for gamendazole appears to be the male reproductive system,

specifically the Sertoli cells in the testes.[8] This can lead to reversible or irreversible infertility.

[7][8] Given that R(+)-Methylindazone shares the indazole core, a thorough evaluation of

potential reproductive toxicity would be a critical component of its safety assessment.

Genotoxicity and Carcinogenicity Considerations
While no direct genotoxicity or carcinogenicity data exists for R(+)-Methylindazone, the

assessment of such endpoints is a standard and critical part of any drug development program.

4.1 Standard Genotoxicity Assays

A standard battery of genotoxicity tests would be required to assess the mutagenic and

clastogenic potential of R(+)-Methylindazone.

In Vitro Assays

In Vivo Assays

Bacterial Reverse Mutation Assay (Ames Test)

Mouse Lymphoma Assay (MLA) or HPRT Assay

In Vitro Micronucleus Test

In Vivo Micronucleus Test (Rodent) Comet Assay (for DNA strand breaks)
 follow-up if needed 

R(+)-Methylindazone

 assesses point mutations 

 assesses gene mutations 

 assesses chromosomal damage 

 assesses chromosomal damage in whole animal 
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Click to download full resolution via product page

Standard Genotoxicity Testing Workflow.

4.2 Carcinogenicity Assessment

Long-term carcinogenicity studies in rodents are typically required for drugs intended for

chronic use.[11] The need for such studies for R(+)-Methylindazone would depend on its

intended clinical indication, duration of use, and the results of genotoxicity assays.

Pharmacokinetics and ADME Profile
The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound are

critical to understanding its safety and toxicity profile.[12][13] No specific ADME data for R(+)-
Methylindazone was found. A typical workflow for characterizing the ADME profile is outlined

below.

Absorption Distribution Metabolism Excretion

Solubility

Permeability (e.g., Caco-2)

Bioavailability

Plasma Protein Binding

Tissue Distribution

Metabolic Stability (Microsomes, Hepatocytes)

CYP450 Inhibition/Induction

Metabolite Identification

Route of Elimination (Urine, Feces)

Click to download full resolution via product page

Key components of an ADME profiling workflow.

Potential Signaling Pathway Interactions
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The broader class of indazole derivatives has been shown to interact with various cellular

signaling pathways. Lonidamine, for instance, affects energy metabolism pathways.[4] While

the specific signaling pathway interactions for R(+)-Methylindazone are not fully elucidated

beyond its effect on chloride channels, understanding potential off-target effects is crucial for a

complete safety assessment.

Primary Target Potential Off-Target Pathways (Inferred from Analogs)

R(+)-Methylindazone

Epithelial Chloride Channels

 blocks 

Mitochondrial Energy Metabolism

 may affect 

Sertoli Cell Signaling

 may affect 

Cell Growth/Proliferation Pathways

 may affect 

Ion_Homeostasis

 regulates 

ATP_Production

 regulates 

Spermatogenesis

 regulates 

Cell_Cycle

 regulates 

Click to download full resolution via product page

Hypothesized signaling interactions for R(+)-Methylindazone.

Conclusion and Recommendations for Future
Research
The safety and toxicity profile of R(+)-Methylindazone is largely unknown. Based on the

analysis of structurally related indazole derivatives, several key areas warrant careful

investigation in any future drug development program:

Reproductive Toxicity: Given the pronounced effects of gamendazole on the male

reproductive system, a thorough assessment of reproductive and developmental toxicity is

paramount.

Musculoskeletal and Neurological Effects: The myalgia and other neurological side effects

associated with lonidamine suggest that safety pharmacology studies should carefully

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC5138080/
https://www.benchchem.com/product/b1663522?utm_src=pdf-body
https://www.benchchem.com/product/b1663522?utm_src=pdf-body-img
https://www.benchchem.com/product/b1663522?utm_src=pdf-body
https://www.benchchem.com/product/b1663522?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1663522?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


evaluate these potential liabilities.

Hepatic Safety: Liver toxicity has been observed with lonidamine at higher doses, indicating

the need for monitoring liver function in preclinical and clinical studies.

Comprehensive ADME and Genotoxicity Profiling: A full characterization of the

pharmacokinetic properties and genotoxic potential of R(+)-Methylindazone is essential to

understand its disposition in the body and its potential to cause genetic damage.

Further research, including standard preclinical toxicology studies, is necessary to establish a

definitive safety and toxicity profile for R(+)-Methylindazone before it can be considered for

any therapeutic application.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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